molecular formula C9H11NO2 B588771 L-Phenylalanine (ring-13C6) CAS No. 180268-82-0

L-Phenylalanine (ring-13C6)

Katalognummer B588771
CAS-Nummer: 180268-82-0
Molekulargewicht: 171.146
InChI-Schlüssel: COLNVLDHVKWLRT-KILZIXFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalanine (ring-13C6) is a labeled form of the essential amino acid phenylalanine . It is used in mass spectrometry imaging to trace important endogenous metabolites in biological tissue specimens . It is also used to synthesize isotope-labeled peptides for MS-based protein quantitation .


Synthesis Analysis

L-Phenylalanine (ring-13C6) is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . The synthesis process involves the use of mass spectrometry imaging .


Molecular Structure Analysis

The molecular structure of L-Phenylalanine (ring-13C6) is studied using mass spectrometry imaging . This technique allows for the spatiotemporal tracing of important endogenous metabolites in biological tissue specimens .


Chemical Reactions Analysis

The chemical reactions involving L-Phenylalanine (ring-13C6) have been studied in the context of cancer metabolism . The kinetics of L-Phenylalanine (ring-13C6) and its conversion to tyrosine have been observed in non-small cell lung carcinoma .

Wissenschaftliche Forschungsanwendungen

Cancer Metabolism Research

L-Phenylalanine (ring-13C6) is used in cancer metabolism studies to understand the metabolic reprogramming in tumorigenesis and tumor progression. It serves as a tracer in mass spectrometry imaging to spatiotemporally trace the kinetics of phenylalanine and its conversion to tyrosine in tumor tissues . This application is crucial for exploring local amino acid metabolism within the tumor and its microenvironment, providing insights into the metabolic activities that sustain cancer cell proliferation.

Metabolic Kinetics Imaging

The labeled compound is instrumental in metabolic kinetics imaging, particularly using MALDI-FTICR-MSI (Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging). It allows for the visualization of dynamic changes in the spatial distribution of amino acids in biological tissues . This technique is significant for studying the intra-tumoral distribution of essential amino acids and their metabolites.

Biomolecular NMR

In biomolecular NMR (Nuclear Magnetic Resonance), L-Phenylalanine (ring-13C6) is used for its isotopic labeling properties. The 13C6 label enhances the detection sensitivity in NMR spectroscopy, facilitating the study of protein structures, dynamics, and interactions . This application is fundamental in structural biology and proteomics.

Metabolomics and Proteomics

The compound finds application in metabolomics and proteomics to track and quantify metabolic changes in organisms. The 13C6 label allows for precise measurement of metabolic fluxes and the assessment of enzyme activities, which is vital for understanding disease mechanisms and discovering biomarkers .

Safety And Hazards

L-Phenylalanine (ring-13C6) may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory irritation, skin irritation, and eye irritation .

Zukünftige Richtungen

The use of L-Phenylalanine (ring-13C6) in mass spectrometry imaging opens a new way to understand amino acid metabolism within the tumor and its microenvironment . This could lead to new insights into cancer metabolism and potentially inform future therapeutic strategies .

Eigenschaften

IUPAC Name

2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1+1,2+1,3+1,4+1,5+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-ZXJNGCBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine (ring-13C6)

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
90%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.